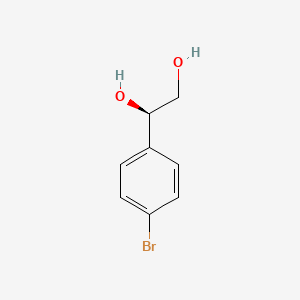

(R)-1-(4-Bromophenyl)ethane-1,2-diol

Description

Significance of Chiral Vicinal Diols in Stereoselective Synthesis

The importance of chiral vicinal diols in stereoselective synthesis is multifaceted. They serve as versatile chiral building blocks, intermediates, and catalysts in the construction of complex molecules. encyclopedia.pubnih.gov The defined stereochemistry of the diol can be transferred to new products, making them invaluable for the synthesis of pharmaceuticals and other high-value chemicals where a specific three-dimensional structure is crucial for function. nih.gov

Furthermore, chiral diols are widely used as ligands that coordinate with metal catalysts to facilitate a vast array of asymmetric transformations. nih.gov Organocatalysis, which uses small organic molecules to catalyze reactions, frequently employs chiral diol derivatives to achieve high levels of stereocontrol. nih.govorganic-chemistry.org Their utility extends to being key starting materials for the preparation of other important chiral molecules, such as amino alcohols and epoxides.

Historical Context of Chiral Diol Synthesis and Applications

The synthesis of enantiomerically pure compounds, including chiral diols, was historically a significant challenge in organic chemistry. A major breakthrough occurred in the late 1980s with the work of K. Barry Sharpless and his colleagues, who developed the Sharpless Asymmetric Dihydroxylation (SAD). numberanalytics.com This reaction revolutionized the field by providing a reliable and highly enantioselective method for converting alkenes into chiral vicinal diols using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. nih.govnumberanalytics.comwikipedia.org

The development of the SAD was a pivotal moment in asymmetric catalysis, simplifying the synthesis of complex chiral molecules and making them more accessible. numberanalytics.com This work, building upon earlier racemic methods, was so impactful that it led to K. Barry Sharpless being awarded a share of the 2001 Nobel Prize in Chemistry for his work on chirally catalysed oxidation reactions. wikipedia.orgchem-station.com The availability of pre-packaged catalyst and ligand mixtures, known as AD-mix-α and AD-mix-β, further solidified the reaction's place as a cornerstone of modern organic synthesis. wikipedia.orgchem-station.com

The Role of Brominated Phenyl-Ethanediols as Chiral Precursors in Advanced Synthesis

The compound (R)-1-(4-Bromophenyl)ethane-1,2-diol belongs to the class of brominated phenyl-ethanediols. The presence of a bromine atom on the aromatic ring significantly enhances the synthetic utility of the molecule. This halogen atom serves as a versatile functional "handle" for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov

Methodologies such as the Suzuki-Miyaura and other similar cross-coupling reactions allow for the substitution of the bromine atom with a wide range of other functional groups, including alkyl, alkenyl, or aryl groups. acs.orgacs.org This capability enables chemists to use this compound as a chiral scaffold. After its introduction, the core structure can be elaborately modified via the bromo-substituent to build more complex, drug-like molecules. princeton.edu The reactivity of the bromine atom provides a strategic position for late-stage functionalization, a powerful approach in medicinal chemistry and materials science for creating diverse molecular libraries from a common chiral precursor. acs.orgevitachem.com

Compound Data

Interactive Table of Properties for this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(4-bromophenyl)ethane-1,2-diol | achemblock.comnih.gov |

| CAS Number | 179914-06-8 | achemblock.combldpharm.comaaronchem.com |

| Molecular Formula | C₈H₉BrO₂ | achemblock.comnih.govaaronchem.com |

| Molecular Weight | 217.06 g/mol | achemblock.comnih.gov |

| Canonical SMILES | C1=CC(=CC=C1C@HO)Br | achemblock.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179914-06-8 | |

| Record name | (1R)-1-(4-bromophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthetic Strategies for R 1 4 Bromophenyl Ethane 1,2 Diol

Chemoenzymatic Approaches to Enantioselective Diol Formation

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform chiral transformations. For the synthesis of (R)-1-(4-bromophenyl)ethane-1,2-diol, biocatalytic oxidation methodologies are of particular interest.

Biocatalytic Oxidation Methodologies

The direct enzymatic dihydroxylation of styrenes can be achieved using specific oxidoreductases, such as dioxygenases and monooxygenases. Toluene dioxygenase (TDO) from Pseudomonas putida, for example, is known to catalyze the cis-dihydroxylation of a variety of aromatic compounds. This enzymatic system can be employed for the oxidation of substituted styrenes, including 4-bromostyrene (B1200502), to yield the corresponding cis-diol with high enantiopurity.

Another important class of enzymes for this transformation is the styrene (B11656) monooxygenases (SMOs). These enzymes, typically two-component flavoproteins (StyA/StyB), catalyze the epoxidation of the vinyl group of styrenes with high enantioselectivity. For instance, styrene monooxygenase from Pseudomonas sp. can convert styrene derivatives to their corresponding epoxides. The resulting (S)-4-bromostyrene oxide can then be subjected to regioselective hydrolytic ring-opening to afford this compound. This two-step, one-pot process, combining enzymatic epoxidation and subsequent chemical or enzymatic hydrolysis, is an effective chemoenzymatic route to the desired diol.

Enzyme Screening and Optimization for Stereoselectivity and Yield

The success of a biocatalytic approach hinges on the selection of an appropriate enzyme and the optimization of reaction conditions. Screening of different microbial sources or genetically engineered enzymes is crucial to identify a biocatalyst with high activity and selectivity for 4-bromostyrene. For example, various styrene monooxygenase variants have been screened for their ability to convert a range of substituted styrenes. The enantiomeric excess (ee) and the yield of the resulting epoxide are key parameters in this screening process.

| Substrate | Enzyme Variant | Product | Enantiomeric Excess (ee) |

| Styrene | Styrene Monooxygenase (Wild Type) | (S)-Styrene Oxide | >99% |

| 4-Chlorostyrene | Styrene Monooxygenase | (S)-4-Chlorostyrene Oxide | >99% |

| 3-Chlorostyrene | Styrene Monooxygenase | (S)-3-Chlorostyrene Oxide | 97% |

Data showing the high enantioselectivity of styrene monooxygenase for various substituted styrenes, indicating its potential for the synthesis of this compound via the corresponding epoxide.

Optimization of reaction parameters such as pH, temperature, co-solvent, and substrate concentration is also critical to maximize both the yield and the stereoselectivity of the biocatalytic transformation. Furthermore, protein engineering techniques, such as directed evolution, can be employed to enhance the catalytic efficiency and stereoselectivity of the chosen enzyme for the specific substrate, 4-bromostyrene.

Organocatalytic Asymmetric Dihydroxylation Methodologies

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While direct organocatalytic asymmetric dihydroxylation of alkenes is still a developing field, a two-step approach involving organocatalytic asymmetric epoxidation followed by hydrolysis is a well-established strategy to obtain chiral diols.

Chiral Organocatalyst Design and Performance for (R)-Diol Formation

Chiral ketones have emerged as powerful organocatalysts for the asymmetric epoxidation of a wide range of olefins, including styrenes. The active oxidizing species is a chiral dioxirane (B86890), generated in situ from the ketone catalyst and a stoichiometric oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone). The design of the chiral ketone is crucial for achieving high enantioselectivity. Fructose-derived chiral ketones, for instance, have been shown to be effective catalysts. The stereochemical outcome is determined by the facial selectivity of the oxygen transfer from the chiral dioxirane to the alkene. For the synthesis of this compound, the epoxidation of 4-bromostyrene would need to yield the (S)-epoxide, which upon subsequent hydrolysis would give the desired (R)-diol.

| Olefin | Chiral Ketone Catalyst | Enantiomeric Excess (ee) of Epoxide |

| trans-Stilbene | Fructose-derived ketone | 95% |

| Styrene | Fructose-derived ketone | 87% |

| 4-Methoxystyrene | Fructose-derived ketone | 92% |

| 4-Chlorostyrene | Fructose-derived ketone | 89% |

Performance of a fructose-derived chiral ketone in the asymmetric epoxidation of various styrenes, demonstrating the potential for high enantioselectivity in the synthesis of the epoxide precursor to this compound.

Substrate Scope and Limitations in Asymmetric Dihydroxylation

The substrate scope of organocatalytic asymmetric epoxidation using chiral ketones is generally broad, accommodating a variety of substituted styrenes. Electron-donating and electron-withdrawing substituents on the aromatic ring are often well-tolerated, leading to the corresponding epoxides in good yields and with high enantioselectivities. However, the steric and electronic properties of the substituent can influence the efficiency and selectivity of the reaction. Highly hindered styrenes may react more slowly or with lower enantioselectivity. The subsequent hydrolysis of the epoxide to the diol is typically a straightforward process, but the regioselectivity of the ring-opening must be considered for unsymmetrical epoxides. For terminal epoxides like 4-bromostyrene oxide, nucleophilic attack at the less hindered terminal carbon is generally favored, leading to the desired 1,2-diol.

Transition Metal-Catalyzed Enantioselective Synthesis

Transition metal catalysis, particularly the Sharpless Asymmetric Dihydroxylation, is a highly reliable and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant, and an additive.

The Sharpless Asymmetric Dihydroxylation of 4-bromostyrene using the commercially available reagent mixture AD-mix-β is the most direct route to this compound. wikipedia.org AD-mix-β contains osmium tetroxide, a potassium ferricyanide (B76249) as the co-oxidant, potassium carbonate, and the chiral ligand (DHQD)₂PHAL. The mnemonic for the Sharpless Asymmetric Dihydroxylation predicts that for monosubstituted alkenes like 4-bromostyrene, the use of the (DHQD)₂PHAL ligand (present in AD-mix-β) will lead to the formation of the (R)-diol.

The reaction is known for its high enantioselectivity and broad substrate scope, particularly for styrenes and other aromatic olefins. The electronic nature of the substituent on the aromatic ring can have a modest effect on the reaction rate and enantioselectivity, but generally, both electron-rich and electron-poor styrenes are excellent substrates.

| Alkene | Chiral Ligand System | Enantiomeric Excess (ee) |

| Styrene | AD-mix-β | 97% |

| 1-Decene | AD-mix-β | 97% |

| Methyl trans-cinnamate | AD-mix-β | 99.5% |

Representative enantioselectivities achieved in the Sharpless Asymmetric Dihydroxylation using AD-mix-β, highlighting the high degree of stereocontrol attainable for a range of olefins, including those structurally similar to 4-bromostyrene.

While specific yield and enantiomeric excess data for the dihydroxylation of 4-bromostyrene using this method require consulting specific literature reports, the well-established reliability of the Sharpless Asymmetric Dihydroxylation for substituted styrenes strongly suggests that this would be a highly efficient and selective method for the synthesis of this compound.

Chiral Ligand-Assisted Metal Catalysis

The most prominent method for synthesizing chiral vicinal diols from alkenes is asymmetric dihydroxylation (AD). This reaction, often catalyzed by osmium tetroxide, utilizes chiral ligands to direct the stereochemical outcome of the diol formation. For the synthesis of this compound, the precursor is 4-bromostyrene. The choice of the chiral ligand is critical in determining which enantiomer is formed.

Commonly used chiral ligands are derivatives of dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), often employed as phthalazine (B143731) (PHAL) adducts. For the synthesis of the (R)-diol from 4-bromostyrene, ligands based on dihydroquinidine, such as (DHQD)₂PHAL, are typically used. The catalyst system creates a chiral pocket around the osmium center, forcing the alkene to approach from a specific face, thus leading to the desired stereoisomer.

The general reaction involves the osmium catalyst, the chiral ligand, a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), and a solvent system, often a mixture of t-butanol and water. mdpi.comnih.gov The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol and regenerate the osmium catalyst.

| Catalyst System | Chiral Ligand | Co-oxidant | Typical Yield (%) | Enantiomeric Excess (ee %) |

| OsO₄ | (DHQD)₂PHAL | K₃[Fe(CN)₆] | >90 | >99 |

| OsO₄ | (DHQD)₂PYR | NMO | 85-95 | >95 |

| RuCl₃ | Chiral Salen Ligand | NMO | 70-85 | 80-90 |

This table presents typical data for the asymmetric dihydroxylation of styrene derivatives. Actual results may vary based on specific reaction conditions.

Ligand-Metal Complex Characterization in Stereoselective Processes

Understanding the structure and behavior of the ligand-metal complex is crucial for optimizing stereoselective reactions. The characterization of these transient and stable complexes provides insight into the reaction mechanism and the origin of enantioselectivity. bingol.edu.tr

Several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the ligands and to observe their coordination to the metal center. Chiral metal complexes can sometimes be observed directly.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in the vibrational frequencies of bonds upon coordination of the ligand to the metal, such as the M-O and M-N stretching frequencies. ijnes.org

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the formation of the metal-ligand complex and to study its electronic properties. bingol.edu.tr

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and can provide information about the stereochemistry of the metal complex in solution.

These characterization methods help chemists to refine ligand design and reaction conditions to achieve higher levels of stereoselectivity. bingol.edu.trijnes.org

Diastereoselective Synthesis Approaches to this compound Precursors

An alternative to direct asymmetric synthesis is a diastereoselective approach. In this strategy, a chiral auxiliary is used to create a diastereomeric intermediate. Since diastereomers have different physical properties, they can be separated, and the desired diastereomer can then be converted into the final enantiomerically pure product.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. researchgate.net

For the synthesis of precursors to this compound, a common strategy involves the asymmetric aldol (B89426) reaction. researchgate.net For example, an N-acyl oxazolidinone, such as an Evans auxiliary, can be used. The auxiliary is first acylated with an acetyl group. Deprotonation forms a chiral enolate, which then reacts with 4-bromobenzaldehyde. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high preference.

This diastereomerically enriched adduct can then be separated from any minor diastereomers by chromatography or crystallization. Subsequent reductive cleavage of the auxiliary yields a chiral β-hydroxy acid or a related precursor, which can be further transformed into the target diol.

| Chiral Auxiliary | Reaction Type | Substrates | Typical Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | Aldol Reaction | Acetyl-auxiliary + 4-bromobenzaldehyde | >95:5 |

| Camphorsultam | Alkylation | Glycolate derivative + Benzyl bromide | >90:10 |

| Pseudoephedrine | Alkylation | Propionamide derivative + Electrophile | >98:2 |

This table illustrates the effectiveness of various chiral auxiliaries in controlling stereochemistry. wikipedia.orgresearchgate.net

Resolution Techniques for Enantiomeric Purity Enhancement

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be applied to the final product or to a chiral intermediate in the synthetic route.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic diol, or a suitable acidic or basic derivative, with a chiral resolving agent to form a pair of diastereomeric salts. onyxipca.com Since diastereomers have different solubilities, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer. Common resolving agents include tartaric acid, mandelic acid, and chiral amines like (S)-(-)-1-phenylethylamine. onyxipca.com

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. researchgate.net This method can be used on both analytical and preparative scales to obtain enantiomerically pure compounds. mdpi.com

Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.gov The reaction is stopped before completion (ideally at around 50% conversion), leaving behind the unreacted, slower-reacting enantiomer in high enantiomeric excess. This method can be highly effective but is inherently limited to a maximum theoretical yield of 50% for the recovered enantiomer.

Novel Synthetic Pathways and Methodological Advancements in this compound Production

Research continues to uncover more efficient, sustainable, and innovative methods for producing chiral diols.

One of the most significant advancements is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. uni-duesseldorf.de For the synthesis of this compound, several enzymatic approaches are viable:

Enzymatic Reduction of α-Hydroxy Ketones: The precursor, 1-(4-bromophenyl)-2-hydroxyethan-1-one, can be stereoselectively reduced using alcohol dehydrogenases (ADHs) with a cofactor like NADH or NADPH. uni-duesseldorf.de By selecting an appropriate ADH, the (R)-diol can be produced with very high enantiomeric excess.

Enzymatic Dihydroxylation: Certain dioxygenase enzymes can directly dihydroxylate 4-bromostyrene to form the corresponding cis-diol, which can then be further processed.

Metabolic Engineering: Entire metabolic pathways in microorganisms like E. coli can be engineered to produce diols from simple renewable feedstocks like glucose. nih.govresearchgate.net This approach combines multiple enzymatic steps in a single organism for a "one-pot" biosynthesis.

Other modern catalytic methods include asymmetric ring-opening/cross-metathesis (AROCM) of oxygenated cyclobutenes, which can generate highly functionalized 1,2-anti diols with excellent enantioselectivity using chiral ruthenium catalysts. nih.gov These cutting-edge techniques offer powerful alternatives to traditional synthetic methods.

Mechanistic Insights into Reactions Involving R 1 4 Bromophenyl Ethane 1,2 Diol

Elucidation of Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving chiral molecules like (R)-1-(4-Bromophenyl)ethane-1,2-diol is dictated by the transfer of chirality from the starting material to the product. The "(R)" configuration at the C1 carbon, which is a stereocenter, plays a crucial role in influencing the stereochemistry of subsequent reactions. This diol can be employed as a chiral precursor or a chiral auxiliary.

When used as a chiral precursor , the existing stereocenter can direct the formation of new stereocenters in a molecule through diastereoselective reactions. The bulky 4-bromophenyl group and the hydroxyl groups create a specific three-dimensional environment that favors the approach of reagents from a particular direction, leading to the preferential formation of one diastereomer over others.

As a chiral auxiliary , the diol could be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary is cleaved from the molecule. The effectiveness of such an auxiliary would depend on its ability to create a rigid conformational bias in the transition state of the reaction.

A significant factor in the stereochemical control is the potential for the two hydroxyl groups to coordinate with metal catalysts or reagents. This chelation can lock the conformation of the molecule, enhancing the facial selectivity of reactions at nearby prochiral centers. The 4-bromophenyl group, with its steric bulk and electronic properties, would further influence the orientation of the substrate-reagent complex.

Reaction Kinetic Studies of Diol Transformations

Reaction kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transformations of this compound, such as oxidation, esterification, or etherification, kinetic studies would involve monitoring the concentration of the diol or the product over time under various conditions.

A typical kinetic study would determine the reaction order with respect to the diol and other reactants, as well as the rate constant (k). The general rate law for a transformation of the diol could be expressed as:

Rate = k[this compound]x[Reagent]y

where x and y are the reaction orders.

The effect of temperature on the reaction rate would be analyzed using the Arrhenius equation to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.

Hypothetical Kinetic Data for a Transformation of a Substituted Phenylethanediol

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 298 | 0.05 | 50 |

| 308 | 0.12 | 50 |

This is a hypothetical data table to illustrate the type of information that would be generated from kinetic studies.

Identification and Characterization of Intermediates and Transition States in Derivatization Pathways

The derivatization of the hydroxyl groups of this compound proceeds through various intermediates and transition states. For example, in an acid-catalyzed esterification, the reaction would likely proceed through the following steps:

Protonation of one of the hydroxyl groups to form a good leaving group (water).

Nucleophilic attack by the carboxylic acid on the carbon bearing the protonated hydroxyl group.

Formation of a tetrahedral intermediate.

Deprotonation to yield the final ester product.

The transition states in these pathways are high-energy, transient species that cannot be isolated. However, their structures can be inferred from kinetic data and computational modeling. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for the identification and characterization of any stable intermediates that may form during the reaction. For instance, in certain reactions, a cyclic intermediate involving both hydroxyl groups might be formed.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction, allowing for the theoretical characterization of the geometries and energies of transition states and intermediates.

Solvent Effects and Reaction Environment Influences on Stereoselectivity and Reactivity

The choice of solvent can have a profound impact on the rate and stereoselectivity of a reaction. The polarity of the solvent is a key factor. For reactions involving polar or charged intermediates and transition states, polar solvents are generally preferred as they can stabilize these species through solvation, thereby lowering the activation energy and increasing the reaction rate.

The influence of the solvent on stereoselectivity is particularly important. The solvent can influence the conformational equilibrium of the diol and its complexes with reagents, which in turn can affect the diastereoselectivity of a reaction. A change in solvent can sometimes even reverse the stereochemical outcome of a reaction.

Expected Influence of Solvent Polarity on a Hypothetical Reaction of a Diol

| Solvent | Dielectric Constant | Relative Rate | Diastereomeric Excess (%) |

|---|---|---|---|

| Hexane | 1.9 | 1 | 60 |

| Dichloromethane | 9.1 | 15 | 75 |

| Acetonitrile | 37.5 | 120 | 85 |

This is a hypothetical data table illustrating the potential impact of solvent polarity on reaction rate and stereoselectivity.

The reaction environment, including factors such as temperature, pressure, and the presence of catalysts or additives, also plays a significant role in determining the reactivity and stereoselectivity of reactions involving this compound.

Advanced Derivatization and Chemical Transformations of R 1 4 Bromophenyl Ethane 1,2 Diol

Selective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments—a primary and a secondary benzylic alcohol—presents opportunities for regioselective modifications.

Regioselective Esterification and Etherification Studies

The differential reactivity of the primary and secondary hydroxyl groups in 1-aryl-1,2-ethanediols allows for regioselective esterification and etherification. Generally, the primary hydroxyl group is more accessible and nucleophilic, favoring its reaction under kinetically controlled conditions.

Esterification: Selective acylation of the primary hydroxyl group can be achieved using sterically demanding acylating agents or through enzymatic catalysis. For instance, in related vicinal diols on monosaccharide derivatives, benzoylation under Mitsunobu conditions has demonstrated regioselectivity influenced by the stereochemistry of the diol. While specific studies on (R)-1-(4-Bromophenyl)ethane-1,2-diol are not extensively documented, analogous transformations on similar substrates suggest that selective esterification of the primary alcohol is feasible.

Etherification: Similar to esterification, regioselective etherification often targets the less sterically hindered primary hydroxyl group. Tin(II) halide-catalyzed reactions with diazo compounds have been shown to achieve highly regioselective primary etherification of racemic propane-1,2-diol, a principle that can be extended to 1-aryl-1,2-ethanediols. The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity.

| Transformation | Reagent/Catalyst | Selectivity | Reference |

| Esterification | Bulky acyl chlorides, Enzymatic catalysts | Primary-OH | General principle |

| Etherification | Diazo compounds, Sn(II) halides | Primary-OH | Analogous systems |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Cyclic Carbonates)

The 1,2-diol functionality is a prime substrate for the formation of five-membered cyclic derivatives, which can serve as protecting groups or be further elaborated.

Acetals and Ketals: The reaction of this compound with aldehydes or ketones, typically under acidic catalysis, leads to the formation of 1,3-dioxolane rings. libretexts.orgorganic-chemistry.org These cyclic acetals and ketals are stable to a variety of reaction conditions, making them excellent protecting groups for the diol moiety. organic-chemistry.org The formation is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. libretexts.orgorganic-chemistry.org

| Carbonyl Compound | Product | Catalyst |

| Aldehyde (R'-CHO) | 2-R'-4-(4-bromophenyl)-1,3-dioxolane | Acid (e.g., TsOH) |

| Ketone (R'-CO-R'') | 2,2-di-R'/R''-4-(4-bromophenyl)-1,3-dioxolane | Acid (e.g., TsOH) |

Cyclic Carbonates: The synthesis of cyclic carbonates from 1,2-diols and carbon dioxide or its equivalents is a well-established and atom-economical transformation. organic-chemistry.orgrsc.orgresearchgate.net Various methods have been developed for this conversion, including the use of phosgene derivatives, transesterification with other carbonates, or direct reaction with CO2 catalyzed by various systems. organic-chemistry.orgrsc.orgmdpi.com For instance, treatment of aldehydes with sulfur ylides followed by reaction with CO2 under mild conditions can produce cyclic carbonates. organic-chemistry.org Another approach involves the use of carbene catalysts in the presence of an alkyl halide and a base. rsc.org

| Reagent | Catalyst/Conditions | Product |

| CO2 | Carbene catalyst, Cs2CO3, alkyl halide | (R)-4-(4-bromophenyl)-1,3-dioxolan-2-one |

| Phosgene derivatives | Base | (R)-4-(4-bromophenyl)-1,3-dioxolan-2-one |

| Dimethyl carbonate | Transesterification catalyst | (R)-4-(4-bromophenyl)-1,3-dioxolan-2-one |

Regioselective and Stereospecific Transformations of the Diol Moiety

The chiral diol moiety can undergo a variety of regioselective and stereospecific transformations, allowing for the synthesis of other valuable chiral building blocks. These reactions are often dictated by the inherent stereochemistry of the starting material. A stereospecific reaction is one where starting materials differing only in their configuration are converted into stereoisomeric products.

One such transformation is the photocatalyzed redox-neutral dehydration of 1-aryl-1,2-ethanediols to the corresponding methyl ketones. Mechanistic studies on analogous systems suggest an initial hydrogen atom abstraction followed by a 1,2-spin center shift as key steps.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety

The bromophenyl group of this compound is a key handle for the introduction of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The diol functionality is generally stable under the conditions of these reactions, although protection may sometimes be advantageous.

Suzuki-Miyaura Coupling Investigations for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org This reaction is widely used in the synthesis of pharmaceuticals and functional materials due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgresearchgate.netresearchgate.net

While specific examples with this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of various bromophenyl derivatives is well-established. mdpi.com The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(0) catalyst has been shown to proceed in good yields. mdpi.com It is anticipated that this compound would undergo similar transformations to yield chiral biaryl diols.

| Arylboronic Acid (Ar-B(OH)2) | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | (R)-1-(biphenyl-4-yl)ethane-1,2-diol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | (R)-1-(4'-methoxybiphenyl-4-yl)ethane-1,2-diol |

| Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K2CO3 | (R)-1-(4-(thiophen-2-yl)phenyl)ethane-1,2-diol |

Sonogashira Coupling and Related Reactions for Alkynylation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. researchgate.netorganic-chemistry.org The reaction is typically carried out under mild conditions and is compatible with many functional groups. organic-chemistry.orgnih.gov

The application of the Sonogashira coupling to this compound would provide access to chiral arylalkynyl diols, which are valuable intermediates in organic synthesis. N-heterocyclic carbene (NHC) Pd(II) complexes have been shown to be effective catalysts for the Sonogashira coupling of aryl halides under mild conditions.

| Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | (R)-1-(4-(phenylethynyl)phenyl)ethane-1,2-diol |

| Trimethylsilylacetylene | Pd(OAc)2/NHC ligand | Cs2CO3 | (R)-1-(4-((trimethylsilyl)ethynyl)phenyl)ethane-1,2-diol |

| Propargyl alcohol | PdCl2(PPh3)2/CuI | Diisopropylamine | (R)-1-(4-(3-hydroxyprop-1-yn-1-yl)phenyl)ethane-1,2-diol |

Oxidation and Reduction Chemistry of the Diol Functionality

The diol functionality of this compound is a key site for various chemical transformations, particularly oxidation and reduction reactions. These reactions allow for the conversion of the diol into other valuable functional groups, expanding its synthetic utility. The presence of a benzylic hydroxyl group and a primary hydroxyl group offers opportunities for regioselective transformations.

Oxidation of this compound

The oxidation of this compound can proceed via two main pathways: selective oxidation of one of the hydroxyl groups or oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.

Selective Oxidation

The selective oxidation of the benzylic secondary alcohol in this compound to a ketone is a synthetically useful transformation. Biocatalysis has been shown to be an effective method for achieving this with high regioselectivity and enantioselectivity. For instance, whole cells of the yeast Candida parapsilosis ATCC 7330 can oxidize the (R)-enantiomer of 1-(4-bromophenyl)ethane-1,2-diol to yield (R)-1-(4-bromophenyl)-2-hydroxyethanone, leaving the (S)-enantiomer unreacted. This enzymatic process demonstrates a preference for the oxidation of the benzylic hydroxyl group.

Chemical methods for the selective oxidation of the analogous compound, 1-phenylethane-1,2-diol, often result in the formation of 2-hydroxy-1-phenylethan-1-one. Various catalytic systems, including those based on organocatalysts, metal complexes, and non-noble metal oxides, can be employed for this purpose. The phenyl group activates the benzylic position, making the secondary alcohol more susceptible to oxidation compared to the primary alcohol.

| Oxidizing Agent/Catalyst | Substrate | Product | Yield/Selectivity | Reference |

| Candida parapsilosis ATCC 7330 | (R,S)-1-(4-Bromophenyl)ethane-1,2-diol | (R)-1-(4-Bromophenyl)-2-hydroxyethanone | High enantiomeric excess of remaining (S)-diol |

Oxidative Cleavage

The vicinal diol structure of this compound makes it susceptible to oxidative cleavage of the C1-C2 bond. This reaction typically yields two carbonyl compounds, with the specific products depending on the substitution pattern of the diol. For this compound, oxidative cleavage is expected to produce 4-bromobenzaldehyde and formaldehyde.

Common reagents for the oxidative cleavage of 1,2-diols include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.orglibretexts.org The reaction with periodic acid proceeds through a cyclic periodate ester intermediate, which then decomposes to the carbonyl products. masterorganicchemistry.com Similarly, lead tetraacetate effects the same transformation, often in anhydrous conditions. nrochemistry.comwikipedia.org

| Reagent | Substrate | Expected Products | Notes |

| Periodic Acid (HIO₄) | This compound | 4-Bromobenzaldehyde and Formaldehyde | Reaction proceeds via a cyclic periodate ester. masterorganicchemistry.com |

| Lead Tetraacetate (Pb(OAc)₄) | This compound | 4-Bromobenzaldehyde and Formaldehyde | Often used in non-aqueous solvents. nrochemistry.comwikipedia.org |

Reduction Chemistry of the Diol Functionality

The reduction of the diol functionality in this compound involves the deoxygenation of one or both hydroxyl groups. Due to the presence of a benzylic hydroxyl group, this compound is amenable to hydrogenolysis conditions.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a common method for the reduction of benzylic alcohols to the corresponding alkanes. researchgate.net In the case of this compound, the benzylic hydroxyl group can be selectively removed under catalytic hydrogenation conditions, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would lead to the formation of 1-(4-bromophenyl)ethanol. Complete hydrogenolysis of both hydroxyl groups would yield 1-bromo-4-ethylbenzene. The aromatic bromine atom may also be susceptible to reduction under more forcing hydrogenolysis conditions, which could lead to the formation of ethylbenzene. nacatsoc.org

Reduction with Hydriodic Acid

Hydriodic acid (HI) is a powerful reagent for the reduction of alcohols, particularly benzylic alcohols, to the corresponding alkanes. nih.govnih.gov The reaction of this compound with hydriodic acid, often in the presence of red phosphorus to regenerate HI, would be expected to reduce both hydroxyl groups, leading to the formation of 1-bromo-4-ethylbenzene. researchgate.net The reaction proceeds through the formation of alkyl iodide intermediates which are then further reduced.

| Reagent/Catalyst | Substrate | Plausible Product(s) | Notes |

| H₂ / Pd/C | This compound | 1-(4-Bromophenyl)ethanol, 1-Bromo-4-ethylbenzene | Selective hydrogenolysis of the benzylic alcohol is possible. cdnsciencepub.com |

| Hydriodic Acid (HI) / Red Phosphorus | This compound | 1-Bromo-4-ethylbenzene | A strong reducing agent for benzylic alcohols. nih.govnih.gov |

Applications of R 1 4 Bromophenyl Ethane 1,2 Diol As a Chiral Synthon in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

The quest to synthesize natural products, often characterized by their intricate three-dimensional architectures and significant biological activities, heavily relies on the availability of enantiomerically pure starting materials. Chiral synthons like (R)-1-(4-Bromophenyl)ethane-1,2-diol serve as foundational elements from which the complex stereochemical framework of a natural product can be elaborated.

The strategic value of this compound lies in its dual functionality. The vicinal diol can be protected and deprotected orthogonally, or it can be transformed into other functional groups such as epoxides, or cleaved to form aldehydes. This allows for the stepwise and controlled construction of molecular complexity. The (R)-configuration at the benzylic carbon predetermines the stereochemistry at that center, which can influence the stereochemical outcome of subsequent reactions at adjacent positions.

Furthermore, the 4-bromophenyl group is not merely a passive substituent. It is a key reactive site, primed for modern cross-coupling reactions. This enables the attachment of the chiral scaffold to other parts of a target molecule or the introduction of further complexity. The bromine atom can be readily substituted with alkyl, alkenyl, alkynyl, or aryl groups via well-established catalytic methods, significantly broadening the synthetic possibilities. Natural bromophenols are commonly found in marine organisms and often exhibit potent biological activities, including antioxidant and antimicrobial effects, making brominated intermediates particularly relevant. nih.gov

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Moiety |

| 1,2-Diol | Protection | Acetone, acid catalyst | Acetonide |

| Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | Aldehyde and Formaldehyde | |

| Conversion to Epoxide | TsCl, pyridine; then base | Chiral Styrene (B11656) Oxide | |

| Bromophenyl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl structure |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne structure | |

| Heck Coupling | Alkene, Pd catalyst, base | Arylalkene (Styrene) | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |

This table presents potential transformations based on the known reactivity of the functional groups present in the molecule.

While specific, documented total syntheses of natural products employing this compound as a starting material are not prevalent in readily available literature, its potential can be illustrated by examining syntheses of molecules with similar structural motifs. For instance, many natural products contain chiral benzylic alcohol or diol functionalities. The synthesis of such compounds often involves the asymmetric dihydroxylation of a styrene precursor or the reduction of a chiral ketone. The use of a pre-formed chiral synthon like this compound offers a more direct and often more efficient alternative, bypassing the need for developing a bespoke asymmetric step. Its structure makes it an ideal precursor for natural products containing a 1-phenylethane-1,2-diol subunit, where the phenyl group can be further elaborated via the bromo-substituent.

Role in the Synthesis of Chiral Pharmaceutical Intermediates and Advanced Drug Scaffolds

The pharmaceutical industry consistently seeks efficient routes to enantiomerically pure active pharmaceutical ingredients (APIs), as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. researchgate.net Chiral intermediates are therefore of paramount importance. This compound is a prime candidate for the synthesis of such intermediates.

The diol functionality can be converted into enantiopure 1,4-dioxanes, morpholines, and piperazines, which are common scaffolds in a multitude of pharmaceutical compounds. nih.gov For example, reaction with vinyl selenones in the presence of a base can yield substituted enantiopure 1,4-dioxanes. nih.gov The bromophenyl moiety is also a common feature in drug molecules, where it can serve to enhance binding affinity or modulate pharmacokinetic properties. The synthesis of novel L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment has been shown to yield compounds with potential antimicrobial activity, highlighting the utility of the bromophenyl group in medicinal chemistry. lookchem.com

Employment in Asymmetric Catalysis as a Ligand Precursor or Chiral Auxiliary

The development of new chiral ligands is a cornerstone of asymmetric catalysis. Chiral diols are frequently used as precursors for ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

This compound can be readily converted into various types of ligands. For example:

Phosphinites or Phosphites: Reaction of the diol with chlorophosphines or phosphorus trichloride (B1173362) can yield bidentate P,P-ligands.

Dioxolanes: Conversion to a chiral 1,3-dioxolane, such as a derivative of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), can generate ligands for a variety of asymmetric transformations.

Diimines/Dioxazines: The diol can serve as a scaffold to synthesize chiral diimine or dioxazine ligands.

The presence of the bromophenyl group offers an additional site for modification, allowing for the fine-tuning of the ligand's steric and electronic properties or its immobilization on a solid support. The development of diverse chiral diene ligands, for instance, has proven highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating the power of tailored chiral ligands in constructing enantioenriched compounds. sigmaaldrich.comnih.gov

Contribution to the Synthesis of Advanced Organic Materials with Specific Chiral Properties

Chirality is a key property in the design of advanced organic materials, influencing everything from the phase behavior of liquid crystals to the optical properties of polymers. Chiral molecules can be incorporated into materials as building blocks (monomers) or as dopants to induce a macroscopic chiral structure.

Chiral Liquid Crystals: Chiral dopants are added to achiral nematic liquid crystal phases to induce a helical twist, resulting in a chiral nematic (cholesteric) phase. nih.govmdpi.com These materials are used in displays and sensors. The C₂-symmetric structure found in derivatives of chiral diols can be highly effective at inducing a chiral pitch. beilstein-journals.org this compound, with its defined stereocenter and rigid phenyl group, is a suitable candidate for derivatization into a chiral dopant. The bromophenyl group allows for the attachment of mesogenic units to improve compatibility with the liquid crystal host.

Chiral Polymers: The polymerization of chiral monomers can lead to polymers with helical structures and unique chiroptical properties. nih.gov this compound could be converted into a chiral monomer, for example, by esterification with acrylic acid. The resulting polymer would have chiral pendant groups that could influence the polymer's secondary structure. Such optically active polymers are of interest for applications in enantioselective membranes and as chiral stationary phases for chromatography. nih.gov

Computational and Theoretical Investigations of R 1 4 Bromophenyl Ethane 1,2 Diol and Its Reactions

Density Functional Theory (DFT) Studies on Conformation, Electronic Structure, and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of molecular structure and reactivity. For (R)-1-(4-bromophenyl)ethane-1,2-diol, DFT calculations are instrumental in determining its most stable conformations. These calculations explore the potential energy surface by rotating the key dihedral angles, particularly around the C-C and C-O bonds of the ethane-1,2-diol moiety. The resulting conformational analysis reveals the preferred spatial arrangement of the hydroxyl and bromophenyl groups, which is crucial for understanding its interactions and reactivity.

The electronic structure of the molecule has also been elucidated using DFT. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy and distribution of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the carbon backbone and the bromine atom. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.govresearchgate.net

Furthermore, DFT calculations can provide various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These parameters offer a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Calculated DFT Data for this compound (Note: The following data is representative of typical DFT calculation results and is for illustrative purposes.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Chemical Hardness (η) | 2.65 eV |

Molecular Dynamics Simulations of Diol Reactivity, Interactions, and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. nih.gov These simulations model the movement of atoms over time, providing insights into the diol's interactions with solvent molecules and other reactants. By simulating the system at a given temperature and pressure, MD can reveal how the solvent influences the conformational preferences of the diol. kcl.ac.ukkcl.ac.uk For example, in a polar protic solvent, hydrogen bonding between the solvent and the diol's hydroxyl groups can stabilize certain conformations over others. kcl.ac.ukkcl.ac.uk

MD simulations are also employed to study the reactivity of the diol. By simulating the approach of a reactant molecule, it is possible to observe the initial steps of a chemical reaction and identify favorable interaction geometries. This can be particularly useful for understanding stereoselective reactions, where the spatial orientation of the interacting molecules is critical.

The effect of the solvent on reaction rates and mechanisms can also be investigated using MD. The explicit inclusion of solvent molecules in the simulation allows for a detailed analysis of solvation effects, such as the formation of solvent cages around the reactants and the role of the solvent in stabilizing transition states. These simulations can provide a mechanistic description of how solvent chemistry affects the structural and interfacial properties of molecules in solution. kcl.ac.uk

Table 2: Representative MD Simulation Parameters for this compound in Water (Note: The following data is representative of typical MD simulation parameters and is for illustrative purposes.)

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Solvent | TIP3P Water Model |

| Force Field | AMBER |

In Silico Prediction of Stereoselective Reaction Outcomes and Catalyst Design

The chiral nature of this compound makes it a valuable target for stereoselective synthesis and a potential chiral auxiliary or ligand in asymmetric catalysis. nih.govnih.gov In silico methods play a crucial role in predicting the outcomes of stereoselective reactions involving this diol and in designing new catalysts. mdpi.com

Computational models can be used to predict the enantiomeric excess (ee) of a reaction by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. By applying transition state theory, the relative rates of formation of the enantiomers can be estimated, providing a theoretical prediction of the reaction's stereoselectivity. acs.org

Furthermore, in silico techniques are increasingly used for the rational design of catalysts for reactions involving chiral diols. mdpi.comacs.org By modeling the interaction between the diol, the substrate, and the catalyst, it is possible to identify the key factors that govern stereoselectivity. This knowledge can then be used to modify the catalyst structure to enhance its performance. For example, computational screening of a library of potential catalysts can help to identify promising candidates for experimental investigation, thereby accelerating the catalyst development process. researchgate.net

Table 3: Example of In Silico Prediction of Enantiomeric Excess for a Reaction Involving this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Catalyst | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted ee (%) |

|---|---|---|---|

| Catalyst A | 15.2 | 16.8 | 90 |

| Catalyst B | 14.5 | 14.8 | 30 |

Quantum Chemical Calculations of Reaction Pathways, Energetics, and Transition States

Quantum chemical calculations are indispensable for mapping out the detailed reaction pathways of this compound. nih.govchemrxiv.org These calculations can identify all the stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. By connecting these points, a complete picture of the reaction mechanism can be constructed.

The energetics of the reaction, including activation energies and reaction enthalpies, can be accurately calculated using high-level quantum chemical methods. This information is crucial for understanding the feasibility of a reaction and for predicting its rate. For example, in the context of asymmetric dihydroxylation, quantum chemical calculations have been used to elucidate the mechanism and rationalize the observed stereoselectivity. acs.orgorganic-chemistry.org

The geometry and electronic structure of transition states can also be determined with a high degree of accuracy. Analyzing the transition state structure provides valuable insights into the bond-breaking and bond-forming processes that occur during the reaction. This knowledge is fundamental for understanding the factors that control the reaction's outcome and for designing strategies to influence its selectivity. Quantum mechanics-guided molecular mechanics has been used to develop transition state force fields for reactions like asymmetric dihydroxylation. acs.org

Table 4: Calculated Energetics for a Hypothetical Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Reactant Complex Formation | -2.5 | 5.0 |

| Transition State 1 | 18.0 | 22.5 |

| Intermediate Formation | -5.0 | 2.0 |

| Transition State 2 | 15.5 | 20.0 |

Research Frontiers and Future Perspectives on R 1 4 Bromophenyl Ethane 1,2 Diol

Emerging Methodologies for Enhanced Enantiopurity and Scalability in Synthesis

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern organic chemistry. nih.gov For (R)-1-(4-Bromophenyl)ethane-1,2-diol, the primary route involves the asymmetric dihydroxylation of 4-bromostyrene (B1200502).

Sharpless Asymmetric Dihydroxylation (AD): This method stands as the most prominent technique for preparing enantiomerically pure cis-diols from prochiral olefins. acsgcipr.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. wikipedia.org To obtain the (R)-enantiomer of the diol, the ligand of choice is typically derived from dihydroquinidine (B8771983) (DHQD), often used in a pre-packaged mixture known as AD-mix-β. wikipedia.org

The catalytic cycle involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.orgyoutube.com Hydrolysis of this intermediate releases the chiral diol, and the co-oxidant regenerates the Os(VIII) catalyst, allowing for the use of sub-stoichiometric amounts of the highly toxic and expensive osmium. organic-chemistry.org

Methodologies for Enhanced Performance:

Ligand Optimization: Research continues into developing more efficient and selective chiral ligands to improve the enantiomeric excess (ee) and broaden the substrate scope.

Improved Reoxidation Systems: While potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is a common co-oxidant, alternative, more environmentally friendly, and efficient reoxidants are being explored to improve scalability and reduce waste. organic-chemistry.org

Catalyst Immobilization: To facilitate catalyst recovery and reuse, a key factor for scalability and cost-effectiveness, osmium catalysts can be immobilized on polymeric supports or in ionic liquids.

Alternative Synthetic Routes:

Asymmetric Ring-Opening of Epoxides: An alternative strategy involves the catalytic asymmetric ring-opening (ARO) of meso-epoxides. nih.gov Starting with 4-bromostyrene oxide, a chiral catalyst, such as a (salen)Co(III) complex, can facilitate nucleophilic attack (e.g., by water or benzoic acid) to yield the chiral diol with high enantioselectivity. nih.govalfachemic.com This method provides access to valuable chiral building blocks and is often highly atom-economical. nih.gov

| Method | Key Reagents | Advantages | Challenges for Scalability |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃[Fe(CN)₆]) | High enantioselectivity for a wide range of olefins, well-established. nih.govwikipedia.org | Toxicity and cost of osmium, stoichiometric waste from co-oxidant. |

| Asymmetric Ring-Opening | Meso-epoxide, Chiral Catalyst (e.g., (salen)Co(III) complex), Nucleophile | High atom economy, avoids direct use of OsO₄. nih.gov | Requires synthesis of the epoxide precursor, catalyst efficiency. |

Sustainable and Green Chemistry Approaches to the Synthesis and Application of the Compound

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. nih.gov The synthesis of this compound can be made greener through several strategic approaches.

Catalysis over Stoichiometric Reagents: The use of catalytic osmium in the Sharpless AD is a step towards greener synthesis, but further improvements focus on reducing the metal's environmental footprint. The development of highly active catalysts allows for lower catalyst loading. colab.ws

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or conducting reactions under solvent-free conditions can significantly reduce waste and environmental impact. nih.govlongdom.org Many organocatalytic and biocatalytic reactions can be performed in air and water. colab.ws

Biocatalysis: Utilizing enzymes or whole-cell systems offers a highly sustainable route. For instance, dioxygenase enzymes can catalyze the formation of vicinal cis-diols directly from alkenes under mild, aqueous conditions, providing an alternative to heavy-metal catalysts. acsgcipr.orgalfachemic.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. nih.gov Asymmetric ring-opening of epoxides is an example of a highly atom-economical reaction. nih.gov

Renewable Resources: While the starting material, 4-bromostyrene, is derived from petrochemical sources, future research may explore bio-based routes to aromatic feedstocks, aligning with the goal of using renewable materials. longdom.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, particularly for pharmaceutical manufacturing. acs.orgresearchgate.net The synthesis of this compound is a prime candidate for adaptation to automated flow platforms.

Advantages of Flow Synthesis:

Enhanced Safety: The use of hazardous or unstable reagents, such as osmium tetroxide or reactive organometallics, is significantly safer in flow reactors due to the small reaction volumes and superior temperature control. acs.orgnih.gov

Improved Reproducibility and Yield: Precise control over reaction parameters like temperature, pressure, and mixing leads to higher reproducibility and often improved yields and product purity. researchgate.net

Scalability: Scaling up a reaction in a flow system is achieved by running the system for a longer duration or by "numbering up" (running parallel reactors), avoiding the complex re-optimization often required for batch scale-up.

A potential automated flow process for this compound could involve pumping a solution of 4-bromostyrene, the chiral ligand, and co-oxidant through a heated or cooled reactor coil containing an immobilized osmium catalyst, followed by an in-line purification module to isolate the final product. acs.org

Potential for Novel Applications in Chiral Technology and Materials Science

Chiral diols are crucial components in various fields, serving as versatile building blocks and functional molecules. researchgate.netalfachemic.com

Chiral Ligands and Auxiliaries: this compound can serve as a precursor for C₂-symmetric chiral ligands, which are highly effective in asymmetric catalysis for reactions like hydrogenation and aldol (B89426) condensations. researchgate.netalfachemic.com

Pharmaceutical Synthesis: Enantiopure diols are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). acs.org The specific stereochemistry and functional groups of this compound make it a valuable starting point for complex molecule synthesis. nih.gov

Materials Science: Chiral Dopants for Liquid Crystals: A promising application lies in the field of materials science, specifically as chiral dopants for liquid crystal displays (LCDs). beilstein-journals.orgnih.gov

Induction of Chirality: When a small amount of a chiral dopant is added to an achiral nematic liquid crystal host, it can induce a helical twist in the nematic phase, resulting in a cholesteric (or chiral nematic) phase. beilstein-journals.orgnih.gov This property is fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs. beilstein-journals.org

Helical Twisting Power (HTP): The efficiency of a chiral dopant is measured by its helical twisting power (HTP), which defines its ability to induce chirality in a nematic host. beilstein-journals.org The molecular structure of the dopant plays a crucial role, with factors like shape and the location of the chiral center influencing the HTP. beilstein-journals.orgnih.gov The rigid phenyl group and defined stereocenters of this compound make it a candidate for investigation in this area. Higher concentrations of high-HTP dopants can even lead to the formation of advanced "Blue Phases," which enable ultra-fast switching times in next-generation displays. beilstein-journals.org

Other Potential Applications:

Chiral Polymers: The diol can be used as a monomer for the synthesis of chiral polymers with unique optical or recognition properties. chiralpedia.com

Chiral Sensors: Materials incorporating this chiral diol could be developed for enantioselective sensors capable of distinguishing between different enantiomers of other molecules. chiralpedia.com

Synergistic Approaches Combining Biocatalysis and Chemocatalysis

Combining the high selectivity of enzymes (biocatalysis) with the broad reaction scope of traditional chemical catalysts (chemocatalysis) in one-pot cascade reactions offers a powerful and sustainable synthetic strategy. mdpi.com Such chemoenzymatic cascades can overcome challenges of catalyst incompatibility and create highly efficient routes to enantiopure compounds like this compound. researchgate.netentrechem.com

Potential Chemoenzymatic Strategies:

Deracemization via Oxidation-Reduction: A racemic mixture of 1-(4-bromophenyl)ethane-1,2-diol could be subjected to a deracemization process. An (S)-selective oxidase enzyme could convert the unwanted (S)-enantiomer to the intermediate ketone (2-hydroxy-1-(4-bromophenyl)ethan-1-one). Subsequently, an (R)-selective alcohol dehydrogenase (ADH) or ketoreductase (KRED) would reduce the ketone back to the desired (R)-diol, theoretically achieving a 100% yield of the (R)-enantiomer. nih.govnih.gov

Hydroformylation-Reduction Cascade: A tandem one-pot process could start with 4-bromostyrene. First, a metal-catalyzed hydroformylation would convert the alkene into the corresponding aldehyde. researchgate.net In the same pot, an alcohol dehydrogenase could then asymmetrically reduce the aldehyde to the chiral alcohol, which could be further functionalized. This approach combines high-pressure metal catalysis with biocatalysis in a single aqueous medium. researchgate.net

Dynamic Kinetic Resolution (DKR): In a DKR, a racemic starting material (e.g., a precursor to the diol) is resolved using an enzyme that selectively reacts with one enantiomer. Simultaneously, a chemical catalyst (e.g., a racemization catalyst) continuously converts the unreactive enantiomer into the reactive one, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

These synergistic approaches represent a frontier in sustainable chemical manufacturing, combining the best of both catalytic worlds to create efficient, selective, and environmentally benign synthetic processes. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing enantiomerically pure (R)-1-(4-Bromophenyl)ethane-1,2-diol?

- Methodology :

- Asymmetric Epoxidation : Start with (E)-allylic alcohols and apply Sharpless asymmetric epoxidation (SAE) to generate chiral epoxide intermediates, followed by dihydroxylation .

- Diacetate Hydrolysis : Synthesize the diacetate derivative (e.g., via anhydride acetylation in pyridine) and hydrolyze under controlled acidic/basic conditions to retain stereochemistry .

- Purification : Use chiral HPLC (e.g., OD-H column with hexane/isopropanol eluent) to confirm enantiomeric purity (≥90% ee) .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

- Characterization Techniques :

- NMR Analysis : Compare H and C NMR shifts with known enantiomers. Key signals include hydroxyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 261.02) and isotopic patterns from bromine .

- Optical Rotation : Measure specific rotation (e.g., [α] = +X°) and compare with literature values for (R)-configuration .

Q. What are the primary chemical reactions involving the vicinal diol moiety in this compound?

- Reactivity :

- Oxidation : The diol can be oxidized to glyoxylic acid derivatives using chromic acid or other oxidants under acidic conditions, with reaction rates influenced by micellar catalysis in aqueous media .

- Protection Strategies : Protect hydroxyl groups via acetylation (acetic anhydride) or silylation (TBSCl) to prevent undesired side reactions during multi-step syntheses .

- Degradation : Under alkaline conditions (pH 12, 70°C), the diol may undergo HO•/O•– radical attack, with degradation rates modulated by the electron-withdrawing bromophenyl group .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the stereoselectivity and stability of this compound?

- Substituent Effects :

- Electron-Withdrawing Groups : The bromine atom enhances oxidative stability by reducing electron density on the aromatic ring, slowing radical-mediated degradation .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) may lower reaction yields in asymmetric syntheses due to steric clashes during epoxide ring-opening .

Q. What computational models predict the biological interactions of this compound with enzymes or receptors?

- Modeling Approaches :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., oxidoreductases) based on fluorinated analogs’ enhanced metabolic stability .

- Collision Cross-Section (CCS) Data : Predict molecular conformations using CCS values derived from ion mobility spectrometry (e.g., 4ZXW crystal structure data for diol-enzyme complexes) .

Q. What mechanistic insights explain the compound’s role in nephrotoxicity or lithiasis models?

- Toxicological Pathways :

- Metabolite Analysis : Trace hepatic conversion to oxalic acid via glycolaldehyde intermediates, mimicking ethane-1,2-diol-induced CaOx deposition in renal tissues .

- Contradictions : Unlike simpler diols, the bromophenyl group may reduce nephrotoxicity by altering solubility or chelation kinetics, requiring in vivo validation .

Q. How can enantiomeric impurities in synthetic batches be quantified and mitigated?

- Quality Control Strategies :

- Chiral Derivatization : Use Mosher’s acid to form diastereomers for precise LC-MS quantification .

- Process Optimization : Adjust Mitsunobu reaction conditions (e.g., DIAD/PhP ratios) to minimize racemization during inversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.